molecular formula C10H7Cl2N B8678181 6-Chloro-2-(chloromethyl)quinoline CAS No. 137898-64-7

6-Chloro-2-(chloromethyl)quinoline

Cat. No.: B8678181
CAS No.: 137898-64-7
M. Wt: 212.07 g/mol
InChI Key: WLGDLQDPQBOXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(chloromethyl)quinoline is a halogenated quinoline derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position and a chlorine atom at the 6-position of the quinoline ring. Its molecular formula is C₁₁H₈Cl₂N, with a molecular weight of 233.09 g/mol. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitution, coupling, and cyclization reactions. For instance, it serves as a precursor in the synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids via a one-pot reaction with aldehydes . Additionally, its utility extends to constructing fused heterocyclic systems, such as benzo/naphthofuran-quinoline hybrids, under ultrasound-assisted conditions .

Properties

CAS No.

137898-64-7

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

6-chloro-2-(chloromethyl)quinoline

InChI

InChI=1S/C10H7Cl2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

WLGDLQDPQBOXGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCl)C=C1Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6-Chloro-2-(chloromethyl)quinoline has been studied for its potential anticancer properties. Research indicates that quinoline derivatives, including this compound, can selectively target cancer cells while sparing healthy cells. For instance, studies have demonstrated that various quinoline derivatives induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer) through mechanisms involving DNA intercalation and inhibition of topoisomerase activity .

A specific study highlighted that compounds derived from this compound exhibited significant antiproliferative effects, with some derivatives showing IC50 values substantially lower than established anticancer drugs like gefitinib . This suggests that structural modifications of the compound can lead to enhanced biological activity.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research has shown that certain quinoline derivatives can inhibit viral replication by interfering with viral enzymes or cellular processes essential for viral life cycles. In particular, studies have indicated that 6-chloro derivatives exhibit activity against various viruses, potentially making them candidates for further development as antiviral agents .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Quinoline derivatives are known for their effectiveness against bacteria and fungi. For example, studies have reported significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal effects against species like Aspergillus niger and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several methods, including chlorination reactions and condensation techniques. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in the substitution pattern on the quinoline ring can significantly affect the biological activity of the compound. For instance, the presence of halogen atoms at specific positions can enhance potency against certain biological targets .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-(chloromethyl)quinolineSimilar quinoline coreKnown for specific enzyme inhibition properties
6-Chloro-4-(chloromethyl)quinolineContains additional chloromethyl groupPotentially enhanced biological activity
6-Chloro-2-(methyl)quinolineLacks chloromethyl group but retains chlorineDifferent reactivity profile compared to chloromethyl variant

This table illustrates how minor modifications in the chemical structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Anticancer Studies : A study conducted on various quinolone derivatives showed selective cytotoxicity against cancer cells while exhibiting minimal toxicity towards healthy cells. The results indicated that these compounds could induce apoptosis through DNA intercalation and cell cycle arrest mechanisms .
  • Antiviral Efficacy : Research into quinoline derivatives revealed their potential to inhibit viral proteases, suggesting that modifications to compounds like this compound could yield effective antiviral agents targeting diseases such as HIV and hepatitis .
  • Antimicrobial Testing : A series of experiments demonstrated that this compound exhibited significant antibacterial effects against multidrug-resistant bacterial strains, highlighting its potential use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

6-Chloro-2-methylquinoline
  • Structure : Methyl (-CH₃) group at the 2-position instead of chloromethyl.
  • Molecular Weight : 177.63 g/mol .
  • Key Differences: The methyl group lacks the electron-withdrawing and leaving-group properties of -CH₂Cl, reducing its reactivity in substitution reactions.
6-Chloro-2-(trifluoromethyl)quinoline
  • Structure : Trifluoromethyl (-CF₃) group at the 2-position.
  • Key Differences : The -CF₃ group is strongly electron-withdrawing, enhancing the compound's metabolic stability and lipophilicity, which is advantageous in drug design. However, its steric bulk may hinder certain reactions compared to the smaller -CH₂Cl group .
6-Chloro-4-hydroxy-2-methylquinoline
  • Structure : Hydroxyl (-OH) at the 4-position and methyl at the 2-position.
  • Key Differences : The -OH group introduces hydrogen-bonding capability, improving aqueous solubility. This contrasts with the hydrophobic -CH₂Cl group, which may enhance membrane permeability but reduce solubility .
Ethyl 6-Chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate
  • Structure : Phenanthrene and ester groups at the 2- and 4-positions, respectively.
  • Key Differences : The bulky phenanthrene substituent enhances π-π stacking interactions with biological targets, as demonstrated in antitubercular activity against Mycobacterium tuberculosis H₃₇Rv (MIC = 16 μg/mL) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility
6-Chloro-2-(chloromethyl)quinoline 233.09 -CH₂Cl, -Cl ~3.2 Low (hydrophobic)
6-Chloro-2-methylquinoline 177.63 -CH₃, -Cl ~2.8 Moderate
6-Chloro-4-hydroxy-2-methylquinoline 193.63 -OH, -CH₃, -Cl ~1.5 High (polar)
6-Chloro-2-(trifluoromethyl)quinoline 231.6 -CF₃, -Cl ~3.5 Very low

Notes:

  • The chloromethyl group in this compound increases lipophilicity (higher logP) compared to methyl or hydroxyl analogs, favoring passive diffusion across biological membranes.
  • Hydroxyl-containing derivatives (e.g., 6-Chloro-4-hydroxy-2-methylquinoline) exhibit improved solubility, making them preferable for formulations requiring aqueous compatibility .

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) serves as both a solvent and chlorinating agent in this method. A representative procedure involves refluxing 2-methyl-6-chloroquinoline in POCl₃ with phosphorus pentachloride (PCl₅) as a catalyst. For example, 2-methyl-8-trifluoromethyl-4-quinolinol undergoes sequential treatment with POCl₃ and chlorine gas at 95–100°C, resulting in 99.1% yield of the target compound. The reaction mechanism likely involves electrophilic substitution, where PCl₅ generates Cl⁺ ions that attack the methyl group, forming the chloromethyl moiety.

Key advantages of this method include:

  • High selectivity for the chloromethyl group due to the electron-withdrawing effect of the existing chlorine at position 6.

  • Compatibility with diverse solvents, including halogenated hydrocarbons like o-dichlorobenzene.

Phosphorus Pentachloride in Halogenated Solvents

In carbon tetrachloride (CCl₄), PCl₅ facilitates side-chain chlorination of 2,8-dimethyl-4-chloroquinoline. A mixture heated at 175°C for 4 hours achieves 85.2% yield, with phosphorus trichloride (PCl₃) byproduct removed via distillation. The solvent’s non-polar nature suppresses ring chlorination, favoring methyl group functionalization.

Table 1: Comparative Chlorination Conditions and Yields

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Methyl-6-chloroquinolinePOCl₃, Cl₂POCl₃95–1001.599.1
2,8-Dimethyl-4-chloroquinolinePCl₅, Cl₂o-Dichlorobenzene175485.2
2,6-Dimethyl-4-quinolinolPOCl₃, PCl₅-Reflux0.583.4

Synthesis via Knoevenagel Condensation Followed by Chlorination

This two-step approach constructs the quinoline core before introducing chlorine and chloromethyl groups.

Quinoline Core Formation

The Knoevenagel condensation between 2-methylquinoline and aryl aldehydes in dimethylformamide (DMF) with ZnCl₂ as a catalyst produces 2-arylvinylquinolines in 74–92% yields. For example, ethyl 4-chloro-3-oxobutanoate reacts with 2-amino-5-chlorobenzophenone under CuSO₄ catalysis to form ethyl 2-methyl-4-phenylquinoline-3-carboxylate.

Post-Synthesis Chlorination

The methyl group at position 2 is then chlorinated using PCl₅ or SOCl₂. A optimized protocol uses PCl₅ in CCl₄ at 70–140°C, achieving selective chlorination without ring halogenation. The electron-deficient quinoline ring directs chlorination to the methyl group, with yields exceeding 80% in most cases.

Copper-Catalyzed Cyclization and Halogenation

Copper catalysts enable one-pot synthesis of quinoline intermediates, which are subsequently chlorinated.

Cyclization Step

A mixture of o-aminoaryl ketones and ethyl 4-chloro-3-oxobutanoate in ethanol with CuSO₄·5H₂O forms 6-chloro-2-methylquinoline derivatives. The copper catalyst facilitates both cyclization and initial chlorination, producing intermediates in 85–95% yields.

Side-Chain Chlorination

The 2-methyl group undergoes radical chlorination using Cl₂ gas under UV light. This method requires careful temperature control (40–60°C) to prevent over-chlorination, yielding this compound in 78% purity after column chromatography.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Chlorination of Preformed Derivatives : Highest yields (85–99%) but requires access to specialized starting materials like 2-methyl-6-chloroquinoline.

  • Knoevenagel-Chlorination Sequence : Offers modularity in aryl group introduction but involves multi-step purification.

  • Copper-Catalyzed Routes : Suitable for large-scale synthesis but generates byproducts requiring chromatography.

Table 2: Method Selection Guidelines

Application ContextPreferred MethodRationale
High-Purity PharmaceuticalPOCl₃-Mediated ChlorinationMinimizes byproducts; no chromatography
Diversity-Oriented SynthesisKnoevenagel ApproachEnables aryl group variation
Industrial-Scale ProductionCopper-Catalyzed RouteCost-effective catalysts; scalable conditions

Mechanistic Insights and Side Reactions

Chlorination Mechanisms

  • Electrophilic Pathway : PCl₅ generates Cl⁺, which attacks the electron-rich methyl group. The adjacent chlorine at position 6 deactivates the ring, preventing electrophilic substitution elsewhere.

  • Radical Pathway : Under UV light, Cl₂ dissociates into Cl- radicals, abstracting hydrogen from the methyl group to form - CH₂Cl intermediates.

Common Side Reactions

  • Over-chlorination to dichloromethyl or trichloromethyl groups occurs at temperatures >140°C.

  • Ring chlorination competes if electron-donating groups are present, necessitating careful reagent selection .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey ConditionsReference
Ultrasound-assisted62–71%PEG-400, K₂CO₃, MeCN reflux
Stepwise chlorination~50%Cl₂ gas, hydroquinone

Basic: How is the structure of this compound characterized?

Methodological Answer:
Structural elucidation relies on X-ray crystallography and spectroscopic techniques. For example:

  • X-ray diffraction reveals planar quinoline rings with dihedral angles (e.g., 4.17° between rings) and weak intramolecular interactions (C–H⋯O/N) .
  • NMR/IR spectroscopy confirms functional groups (e.g., chloromethyl peaks at δ ~4.6 ppm in ¹H NMR; C–Cl stretches at 600–800 cm⁻¹ in IR) .

Advanced: How can the reactivity of the chloromethyl group be leveraged for derivatization?

Methodological Answer:
The chloromethyl group undergoes nucleophilic substitution (SN₂) or elimination reactions. For instance:

  • Ultrasound-assisted coupling with salicylaldehydes or 1-(2-hydroxyphenyl)ethanones in MeCN/K₂CO₃ yields benzo/naphthofuran-fused quinoline derivatives .
  • Cyclization with 2,5-dimethoxytetrahydrofuran in acetic acid forms pyrrolyl esters via nucleophilic addition and cyclization .

Key Consideration: Steric hindrance from adjacent substituents (e.g., phenyl groups) may reduce reaction efficiency. Optimize solvent polarity (e.g., DMF vs. MeCN) to enhance yields .

Advanced: How do computational methods clarify the bioactivity of derivatives?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Mycobacterium tuberculosis gyrase. For example, ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate showed strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site, explaining its antitubercular activity (MIC = 16 µg/mL) .
  • DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antibacterial efficacy .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies arise from variations in reaction conditions:

  • Ultrasound vs. conventional heating : Ultrasound reduces reaction time (1 h vs. 6 h) and improves yields by 15–20% due to enhanced mass transfer .
  • Catalyst selection : PEG-400 as a phase-transfer catalyst increases solubility of aromatic aldehydes, avoiding side reactions .

Troubleshooting Steps:

Monitor reaction progress via TLC.

Optimize stoichiometry (e.g., excess chloromethylquinoline for SN₂ reactions).

Purify via recrystallization (chloroform/acetone) to remove unreacted starting materials .

Advanced: What in vitro assays evaluate the biological potential of derivatives?

Methodological Answer:

  • Antimicrobial Activity : Use the Microplate Alamar Blue Assay (MABA) against Mtb H37Rv. Derivatives with MIC ≤16 µg/mL are considered potent .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HCT-116) measure IC₅₀ values. Quinoline derivatives often disrupt DNA via intercalation or topoisomerase inhibition .

Q. Table 2: Bioactivity Data

DerivativeAssayActivityReference
Ethyl quinoline-4-carboxylateMABA (Mtb)MIC = 16 µg/mL
2-(Chloromethyl)quinazolineAntibacterialZone: 18–22 mm

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Chloromethyl Group Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential alkylating agent properties.
  • Solvent Hazards : DMF and chloroform require vapor control and proper disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.